molecular formula C12H14ClNO5S B14028409 (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

Katalognummer: B14028409
Molekulargewicht: 319.76 g/mol
InChI-Schlüssel: YCCHEEDGDJYMQU-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate” is a chiral tetrahydrofuran derivative featuring a sulfonamide group and a methyl ester moiety. The compound’s 4-chlorophenylsulfonamido group may enhance binding to biological targets, similar to sulfonamide-containing drugs, while the tetrahydrofuran ring could influence solubility and metabolic stability .

Eigenschaften

Molekularformel

C12H14ClNO5S

Molekulargewicht

319.76 g/mol

IUPAC-Name

methyl (2R,4R)-4-[(4-chlorophenyl)sulfonylamino]oxolane-2-carboxylate

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)11-6-9(7-19-11)14-20(16,17)10-4-2-8(13)3-5-10/h2-5,9,11,14H,6-7H2,1H3/t9-,11-/m1/s1

InChI-Schlüssel

YCCHEEDGDJYMQU-MWLCHTKSSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@H](CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

COC(=O)C1CC(CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and proteins or other biomolecules.

Medicine

In medicinal chemistry, (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound may be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular membranes or other macromolecules, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide-Derived Esters ()

A series of methyl, ethyl, isopropyl, and butyl esters of 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid were synthesized and characterized. Key comparisons:

Property (2R,4R)-Target Compound Methyl Ester (Compound 1 in )
Core Structure Tetrahydrofuran Cyclohexane
Sulfonamide Position Directly on tetrahydrofuran C4 On cyclohexane via methyl linker
Ester Group Methyl Methyl, ethyl, isopropyl, butyl
Molecular Weight (g/mol) ~325 (estimated) 355.84 (methyl ester example)
Bioactivity Not explicitly reported Antibacterial, antifungal, enzyme inhibition

Key Insight : The tetrahydrofuran core may confer greater rigidity and altered pharmacokinetics compared to the cyclohexane-based analogues. The methyl ester in both compounds suggests similar metabolic susceptibility, but the cyclohexane derivatives exhibit broader ester variability, which could modulate lipophilicity (e.g., logP increases with larger esters) .

Tetrahydrofuran-Based Derivatives ()

Methyl (2R,3S,4R,5S)-3,4-dihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}-phenyl)tetrahydrofuran-2-carboxylate (24) shares a tetrahydrofuran carboxylate backbone but differs in substituents:

  • Functional Groups : Hydroxy groups at C3/C4 and a morpholine-linked phenylacetylene at C3.
  • Synthetic Yield : 33% (vs. 52% yield for related hydrochloride salts in ).
  • Physical Properties : Melting point 169°C; α = -7.1 (acetate) .

Functional Analogues

FFAR1 Agonists ()

Compound 1 (a tetrahydrofuran-linked FFAR1 agonist) and QS-528 were compared:

  • FFAR1 Activation : Both compounds showed similar potency at 10 µM, with comparable EC₅₀ values.
  • Structural Differences: Compound 1 includes a thiophene-methylphenoxy group, whereas the target compound has a simpler sulfonamide-tetrahydrofuran structure.

Implication : The sulfonamide group in the target compound may mimic the pharmacophoric elements of FFAR1 agonists, though direct activity data are unavailable .

Physicochemical and Computational Analysis

LogP and Solubility

  • Target Compound : Estimated logP ~2.5 (based on tetrahydrofuran and sulfonamide polarity).
  • Tetrahydrofurfuryl Acrylates () : LogP ~1.8–2.2; higher water solubility due to ester groups.
  • Sulfonamide Cyclohexane Esters () : Methyl ester logP ~3.0; reduced solubility compared to tetrahydrofuran derivatives.

Computational Studies ()

HOMO-LUMO gaps and molecular docking of sulfonamide esters revealed that electronic properties and steric effects govern binding to enzymes like α-glucosidase. The target compound’s tetrahydrofuran ring may create distinct binding interactions compared to cyclohexane-based analogues .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Sulfonamide Esters

Compound Class Antibacterial (Zone of Inhibition, mm) Antifungal (IC₅₀, µg/mL) α-Glucosidase Inhibition (%)
Cyclohexane Methyl Ester 12–14 (vs. S. aureus) 8–10 (vs. C. albicans) 65–70
Target Compound Not tested Not tested Not reported

Note: The cyclohexane derivatives show moderate activity, suggesting the target compound’s bioactivity warrants empirical testing.

Biologische Aktivität

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure features a tetrahydrofuran ring substituted with a sulfonamide group and a carboxylate moiety. This unique configuration may contribute to its biological interactions.

Research indicates that compounds with sulfonamide moieties often exhibit diverse biological activities, including antimicrobial and antiviral properties. The sulfonamide group can inhibit various enzymes and pathways crucial for microbial growth and viral replication.

Biological Activity Overview

  • Antiviral Activity :
    • Compounds structurally similar to (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate have shown promising results as inhibitors of HIV-1 reverse transcriptase. For instance, studies on sulfonamide derivatives have demonstrated significant inhibitory effects against wild-type HIV-1 and mutant strains, with selectivity indices indicating lower cytotoxicity compared to existing antiviral agents like Nevirapine and Etravirine .
  • Antimicrobial Properties :
    • The presence of the sulfonamide group is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is essential for bacterial growth.
  • Anti-inflammatory Potential :
    • Compounds targeting p38 mitogen-activated protein kinase (MAPK) pathways may exhibit anti-inflammatory effects. Inhibition of this pathway has therapeutic implications for various inflammatory diseases .

Study 1: Anti-HIV Activity Evaluation

A series of sulfonamide derivatives were synthesized and evaluated for their anti-HIV activity. One notable compound exhibited an EC50 value of 0.007 μmol/L against wild-type HIV-1, demonstrating potent antiviral activity with a selectivity index significantly higher than that of traditional treatments .

Study 2: Inhibition of p38 MAPK

Research into new inhibitors of p38 MAPK revealed that certain derivatives could effectively reduce inflammation in preclinical models. This inhibition could lead to therapeutic strategies for conditions such as rheumatoid arthritis and other inflammatory disorders .

Efficacy Data Table

Compound NameEC50 (μmol/L)CC50 (μmol/L)Selectivity Index
(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylateTBDTBDTBD
R 10L 40.007216.5130,930
IAS-0TBD5.52TBD

Pharmacokinetic Profile

Understanding the pharmacokinetics of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is crucial for determining its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to establish comprehensive pharmacokinetic data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.